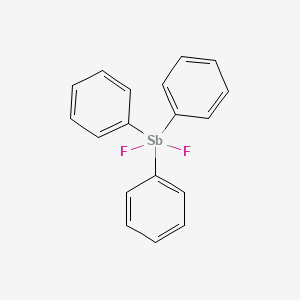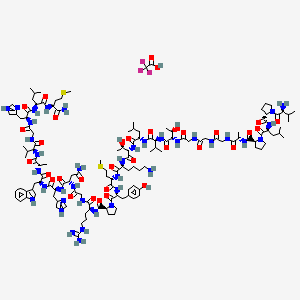
Methyl 3-hydroxy-2-(2-oxoethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxy-2-(2-oxoethyl)benzoate is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid and is characterized by the presence of a hydroxy group, a methyl ester group, and an oxoethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-2-(2-oxoethyl)benzoate typically involves the esterification of 3-hydroxy-2-(2-oxoethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-hydroxy-2-(2-oxoethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxoethyl group can be reduced to form an alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like nitric acid or bromine can be used for nitration or bromination, respectively.
Major Products Formed
Oxidation: Formation of 3-hydroxy-2-(2-oxoethyl)benzoic acid.
Reduction: Formation of 3-hydroxy-2-(2-hydroxyethyl)benzoate.
Substitution: Formation of substituted derivatives such as nitro or bromo compounds.
Aplicaciones Científicas De Investigación
Methyl 3-hydroxy-2-(2-oxoethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-hydroxy-2-(2-oxoethyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and oxoethyl groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its biological and chemical activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-hydroxy-3-(2-oxoethyl)benzoate
- Methyl 3-hydroxybenzoate
- Methyl 2-hydroxybenzoate
Uniqueness
Methyl 3-hydroxy-2-(2-oxoethyl)benzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H10O4 |
|---|---|
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
methyl 3-hydroxy-2-(2-oxoethyl)benzoate |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)8-3-2-4-9(12)7(8)5-6-11/h2-4,6,12H,5H2,1H3 |
Clave InChI |
DGKSCKOTXXRELJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC=C1)O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


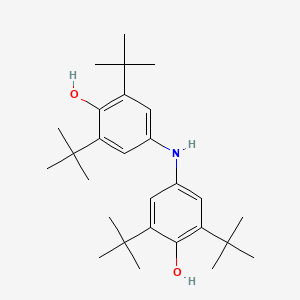




![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755153.png)
![2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione](/img/structure/B14755159.png)
![4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one](/img/structure/B14755180.png)
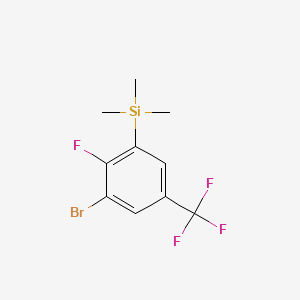
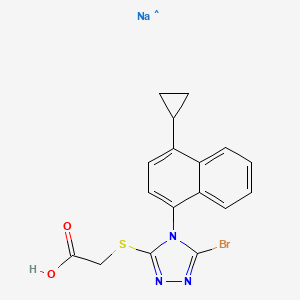
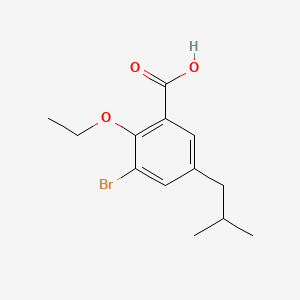
![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)
